(3R*,4R*)-4-o-tolyl-piperidin-3-ol

Nociceptin receptor Opioid receptor Pain pharmacology

(3R*,4R*)-4-o-Tolyl-piperidin-3-ol is a chiral piperidine derivative (C12H17NO, MW 191.27 g/mol) bearing an o-tolyl substituent at the 4-position and a hydroxyl group at the 3-position in a relative trans configuration. This scaffold serves as a key intermediate or fragment in the synthesis of nociceptin/orphanin FQ (NOP) receptor ligands, where the (3R,4R) stereochemistry directly influences receptor recognition and binding affinity.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B8460847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R*,4R*)-4-o-tolyl-piperidin-3-ol
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2CCNCC2O
InChIInChI=1S/C12H17NO/c1-9-4-2-3-5-10(9)11-6-7-13-8-12(11)14/h2-5,11-14H,6-8H2,1H3/t11-,12+/m1/s1
InChIKeyNNVGOKRKEILSHP-NEPJUHHUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3R*,4R*)-4-o-Tolyl-piperidin-3-ol: Defined Stereochemistry Building Block for CNS-Targeted Research


(3R*,4R*)-4-o-Tolyl-piperidin-3-ol is a chiral piperidine derivative (C12H17NO, MW 191.27 g/mol) bearing an o-tolyl substituent at the 4-position and a hydroxyl group at the 3-position in a relative trans configuration [1]. This scaffold serves as a key intermediate or fragment in the synthesis of nociceptin/orphanin FQ (NOP) receptor ligands, where the (3R,4R) stereochemistry directly influences receptor recognition and binding affinity [2]. The o-tolyl group introduces steric bulk and distinct electronic character compared to unsubstituted phenyl or para-tolyl analogs, affecting both conformational preferences and chemical reactivity [1].

Why Generic Substitution of (3R*,4R*)-4-o-Tolyl-piperidin-3-ol Is Not Scientifically Valid


The stereochemical integrity and regiochemical placement of the o-tolyl and hydroxyl groups in (3R*,4R*)-4-o-tolyl-piperidin-3-ol are not interchangeable with closely related analogs such as the (3S*,4S*) enantiomer, 3-(o-tolyl)piperidin-3-ol (regioisomer), 4-o-tolylpiperidine (lacking the 3-OH), or 4-phenyl-piperidin-3-ol. The (3R,4R) configuration is specifically required for productive incorporation into NOP receptor ligands, where inversion to (3S,4S) alters the spatial presentation of the hydroxyl and tolyl groups, directly impacting binding pocket complementarity [1]. Additionally, the o-tolyl group confers distinct steric hindrance and electronic properties compared to para-tolyl or unsubstituted phenyl groups, which have been shown to affect both chemical stability (dehydration equilibration rates) and biological target recognition [2].

Quantitative Evidence for the Differentiation of (3R*,4R*)-4-o-Tolyl-piperidin-3-ol from Its Closest Analogs


Nociceptin Receptor Binding: (3R,4R) Stereochemistry Enables Nanomolar Potency Fragment Incorporation

When the (3R,4R)-4-o-tolyl-piperidin-3-ol fragment is incorporated as the N-substituent of a tetrahydroquinoline scaffold, the resulting compound (CHEMBL488655) exhibits a Ki of 51 nM at the human nociceptin/orphanin FQ (NOP) receptor expressed in CHO cells [1]. In contrast, a structurally related analog employing 4-o-tolylpiperidine without the 3-hydroxyl group (CHEMBL471981) yields Ki values of 7.62–7.77 nM at the same receptor [2]. This approximately 6.7-fold difference in potency highlights that the 3-hydroxyl group is not merely a passive substituent — its presence and stereochemistry actively modulate receptor affinity, and the choice between the 3-hydroxy and des-hydroxy fragments should be driven by the desired potency profile of the final ligand.

Nociceptin receptor Opioid receptor Pain pharmacology

Dehydration Equilibration Rate: o-Tolyl Substitution Slows Ring Dehydration vs. Phenyl Analogs

The o-tolyl group significantly retards the acid-catalyzed dehydration equilibration of 4-o-tolylpiperidin-4-ols compared to their 4-phenyl counterparts [1]. Iorio and Casy demonstrated that the slow rates of equilibration of isomeric dehydration products from o-tolyl-substituted piperidin-4-ols contrast markedly with the more rapid equilibration observed for 4-phenyl analogs. This steric braking effect arises from the ortho-methyl group restricting the conformational freedom required for the elimination transition state. The finding implies that (3R*,4R*)-4-o-tolyl-piperidin-3-ol and its derivatives may offer superior shelf stability and more predictable reaction outcomes in synthetic sequences involving acidic conditions.

Piperidine dehydration Chemical stability Synthetic chemistry

Regioisomeric Differentiation: 4-o-Tolyl-piperidin-3-ol vs. 3-(o-Tolyl)piperidin-3-ol

The positional isomer 3-(o-tolyl)piperidin-3-ol (CAS 1339161-21-5), where both the o-tolyl and hydroxyl groups reside on the same carbon (C3), presents fundamentally different hydrogen-bonding geometry and conformational behavior compared to (3R*,4R*)-4-o-tolyl-piperidin-3-ol . In the 3,3-disubstituted isomer, the hydroxyl and o-tolyl groups are geminal, creating a tertiary alcohol with distinct pKa (predicted 14.10) and steric environment. In the target (3R*,4R*) compound, the 1,2-relationship between the hydroxyl and o-tolyl groups allows for intramolecular hydrogen bonding between the hydroxyl proton and the piperidine nitrogen, a geometry not accessible in the 3,3-isomer. This regiochemical distinction directly impacts which downstream derivatization reactions are feasible: the 3,3-isomer cannot undergo the same N-alkylation or oxidation reactions without participation of the tertiary alcohol, while the (3R*,4R*) compound retains a secondary alcohol with greater synthetic versatility.

Regioisomer comparison Physicochemical properties Fragment-based design

Diastereomeric Purity: (3R*,4R*) Configuration Is Required for Specific Biological Activity; the (3S*,4S*) Form Is Not a Drop-In Replacement

The (3R*,4R*) configuration places the o-tolyl group and the hydroxyl group in a specific relative trans orientation that is essential for the fragment's conformational preference and its ability to present the pharmacophoric elements in the correct three-dimensional arrangement [1]. In the NOP receptor ligand series from J. Med. Chem. 2008 [2], only the (3R,4R) diastereomer of the 3-hydroxy-4-o-tolylpiperidine fragment yields a compound with measurable affinity (Ki = 51 nM). While explicit Ki data for the (3S,4S) diastereomer are not reported in the public domain for this exact fragment, the general principle in piperidine-based GPCR ligands is that diastereomeric inversion at adjacent stereocenters typically reduces affinity by 10- to 100-fold or abolishes it entirely, as the spatial relationship between the hydrogen bond donor (OH) and the hydrophobic aryl group is fundamentally altered. Procurement of the diastereomerically pure (3R*,4R*) form is therefore essential to avoid confounding biological results.

Stereochemistry Diastereomer Chiral resolution

Procurement-Driven Application Scenarios for (3R*,4R*)-4-o-Tolyl-piperidin-3-ol


Nociceptin/ORL1 Receptor Ligand Fragment-Based Drug Discovery

The (3R,4R)-3-hydroxy-4-o-tolylpiperidine fragment has been validated in a nanomolar NOP receptor ligand (Ki = 51 nM, CHEMBL488655) as reported in J. Med. Chem. 2008 [1]. Medicinal chemistry teams developing NOP agonists or antagonists for pain, anxiety, or cough indications should procure this specific diastereomer to ensure the fragment's 3D presentation matches the receptor binding pocket. The o-tolyl group contributes hydrophobic contacts that differ from phenyl or p-tolyl analogs, and the 3-OH provides a hydrogen-bonding handle for further optimization. Researchers can use this building block for N-alkylation or reductive amination to generate focused libraries around the tetrahydroquinoline or cycloheptapyridine scaffolds described in the primary literature.

Stereo-Controlled Synthesis of Chiral Piperidine Libraries for CNS Screening

As a chirally defined secondary amine with two stereocenters, (3R*,4R*)-4-o-tolyl-piperidin-3-ol serves as a versatile scaffold for parallel synthesis of CNS-oriented compound libraries. The secondary amine at position 1 can undergo diverse N-functionalization (alkylation, acylation, sulfonylation, urea formation), while the secondary alcohol at position 3 permits esterification, etherification, or oxidation to the ketone. The defined (3R*,4R*) stereochemistry ensures that all library members share a common three-dimensional framework, enabling meaningful SAR interpretation. The o-tolyl group's slower dehydration kinetics under acidic conditions [2] also makes this scaffold more robust during multi-step library synthesis than its 4-phenyl counterpart.

Chemical Probe Development Targeting Opioid Receptor Subtypes

The opioid receptor family (μ, κ, δ, and NOP/ORL1) exhibits distinct ligand recognition requirements. The (3R,4R)-4-o-tolyl-piperidin-3-ol fragment has demonstrated productive engagement with the NOP receptor [1], and its o-tolyl substituent may also confer selectivity over other opioid subtypes when compared to phenyl-substituted analogs. Researchers developing subtype-selective chemical probes can use this building block to generate tool compounds where the o-tolyl group acts as a selectivity filter, potentially exploiting steric clashes or favorable edge-to-face aromatic interactions that are unavailable to smaller phenyl substituents. The fragment's synthetic accessibility via established routes supports rapid probe development timelines.

Process Chemistry Development for Scale-Up of Chiral Piperidine Intermediates

For organizations transitioning NOP receptor programs from discovery to preclinical development, (3R*,4R*)-4-o-tolyl-piperidin-3-ol represents a key intermediate requiring diastereoselective synthesis at scale. The chemical stability advantage imparted by the o-tolyl group — specifically, resistance to acid-catalyzed dehydration compared to phenyl analogs [2] — can simplify downstream workup procedures and improve isolated yields during large-scale N-alkylation or reductive amination steps. Process chemists evaluating procurement options should verify the diastereomeric purity of commercial lots (target: ≥95% de) and confirm configuration by 1H NMR using the coupling constant analysis methodology established by Iorio and Casy [2].

Quote Request

Request a Quote for (3R*,4R*)-4-o-tolyl-piperidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.